1-Adamantylmalonic acid
CAS No.: 24779-68-8
Cat. No.: VC1984293
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24779-68-8 |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 2-(1-adamantyl)propanedioic acid |
| Standard InChI | InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) |
| Standard InChI Key | PJDWEIFODWCDAV-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O |
Introduction
Structural Characteristics and Properties
1-Adamantylmalonic acid features an adamantane scaffold linked to a malonic acid moiety. The adamantane component, with its rigid cage-like structure, contributes stability while the malonic acid group introduces reactive carboxylic functionalities that enable various chemical transformations.
Chemical Identification
| Property | Value |
|---|---|
| IUPAC Name | 2-(adamantan-1-yl)malonic acid |
| CAS Registry Number | 24779-68-8 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.29 g/mol |
| Synonyms | 2-(adamantan-1-yl)propanedioic acid |
| Structural Classification | Dicarboxylic acid derivative |
The structural characteristics of 1-adamantylmalonic acid include a tricyclic adamantane framework attached to a malonic acid group at the 1-position of the adamantane. This arrangement creates a compound with distinct reactivity patterns and physical properties compared to either adamantane or malonic acid alone .
Physical Properties
The physical properties of 1-adamantylmalonic acid are significantly influenced by both the hydrophobic adamantane moiety and the hydrophilic carboxylic acid groups, resulting in a compound with interesting solubility behavior and thermal characteristics.
| Property | Description |
|---|---|
| Appearance | White to off-white crystalline solid |
| Purity (Commercial) | Typically available at 97% purity |
| Melting Point | Not definitively reported in literature |
| Solubility | Limited solubility in water; soluble in polar organic solvents |
The adamantane cage structure contributes to the compound's thermal stability, while the dicarboxylic acid functional group influences its reactivity profile and solution properties .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-adamantylmalonic acid, each with its own advantages and limitations. The synthesis typically involves either functionalization of adamantane or attachment of an adamantane moiety to a malonic acid derivative.
Malonic Ester Synthesis Route
The malonic ester synthesis represents one of the most established methods for preparing 1-adamantylmalonic acid. This approach involves a multi-step process utilizing adamantane derivatives and malonic ester under basic conditions.
The general procedure follows these key steps:
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Preparation of an adamantane derivative with a suitable leaving group (typically 1-bromoadamantane)
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Reaction with diethyl malonate in the presence of a strong base to form an adamantyl-substituted malonic ester
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Hydrolysis of the ester groups to obtain 1-adamantylmalonic acid
The reaction sequence can be represented as follows:
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Adamantane → 1-Bromoadamantane (via bromination)
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1-Bromoadamantane + Diethyl malonate + Base → Diethyl 2-(adamantan-1-yl)malonate
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Diethyl 2-(adamantan-1-yl)malonate + Aqueous base → 1-Adamantylmalonic acid
This synthetic approach has been well-documented and provides a reliable route to 1-adamantylmalonic acid, though it requires multiple steps and careful control of reaction conditions .
Direct Synthesis from Adamantan-1-ol
An alternative synthetic approach involves direct functionalization of adamantan-1-ol with diethyl malonate in the presence of Lewis acid catalysts, particularly boron trifluoride.
The key steps in this process include:
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Activation of adamantan-1-ol with boron trifluoride
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Reaction with diethyl malonate to form the corresponding ester
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Hydrolysis to yield 1-adamantylmalonic acid
This method offers potential advantages in terms of atom economy and directness, though the yields and specificity may vary depending on reaction conditions.
Comparative Analysis of Synthesis Methods
| Synthetic Approach | Starting Materials | Catalyst/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester Synthesis | 1-Bromoadamantane, Diethyl malonate | Strong base (e.g., NaOEt) | Well-established, Reliable procedure | Multiple steps, Requires strong bases |
| Direct Synthesis | Adamantan-1-ol, Diethyl malonate | Boron trifluoride | More direct approach, Fewer steps | May have selectivity issues |
| Carboxylation Route | 1-Adamantanecarboxylic acid | Thionyl chloride, Malonic ester | Provides additional functionalization options | Complex procedure, Harsher conditions |
Each synthetic approach offers distinct advantages depending on the availability of starting materials, required purity, and scale of production .
Chemical Reactivity
1-Adamantylmalonic acid exhibits reactivity patterns characteristic of both adamantane and malonic acid components, making it a versatile building block in organic synthesis.
Carboxylic Acid Reactions
As a dicarboxylic acid, 1-adamantylmalonic acid can undergo typical carboxylic acid reactions, including:
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Esterification to form mono or diesters
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Amidation to form amide derivatives
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Reduction to form alcohols
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Salt formation with appropriate bases
These transformations are particularly valuable in the synthesis of adamantane-containing materials with specific functional properties .
Decarboxylation Reactions
A significant reaction of 1-adamantylmalonic acid is thermal decarboxylation, which results in the formation of adamantane-1-acetic acid. This transformation follows the general pattern observed in substituted malonic acids:
1-Adamantylmalonic acid → Heat → Adamantane-1-acetic acid + CO₂
This decarboxylation reaction is particularly useful in synthetic sequences aimed at introducing an adamantyl group at specific positions in target molecules .
Alkylation Reactions
Applications in Organic Synthesis
1-Adamantylmalonic acid has found various applications in organic synthesis, particularly in the preparation of adamantane-containing compounds with pharmaceutical relevance.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmacologically active substances, including antivirals and central nervous system agents. The adamantane moiety contributes to the lipophilicity and metabolic stability of drug candidates, while the malonic acid component provides a versatile handle for further functionalization .
One significant example is its role in the synthesis pathway of 1-(1-aminoethyl)adamantane hydrochloride (rimantadine), an antiviral medication used to treat and prevent influenza A virus infections. The synthetic route involves:
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Conversion of 1-adamantanecarboxylic acid to its acid chloride
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Reaction with malonic ester to form 1-adamantoylmalonic ester
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Subsequent transformations involving hydrolysis, decarboxylation, and reductive amination
This synthetic sequence highlights the utility of adamantane-malonic acid derivatives in pharmaceutical manufacturing .
Polymer Science Applications
1-Adamantylmalonic acid and its derivatives have been employed in polymer chemistry, particularly in the development of polyamides with enhanced thermal and mechanical properties. The incorporation of the adamantane moiety into polymer backbones contributes to:
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Improved thermal stability
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Enhanced mechanical strength
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Increased resistance to chemical degradation
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Modified solubility properties
These characteristics make adamantane-derived monomers, including those based on 1-adamantylmalonic acid, valuable building blocks in the design of specialty polymers for demanding applications .
Materials Science Applications
The unique structural features of 1-adamantylmalonic acid make it suitable for applications in materials science, particularly in the development of:
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Thermally stable cross-linked polymers
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Specialty coatings with enhanced durability
-
Advanced composite materials
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Functional materials with specific optical or electronic properties
The rigid adamantane scaffold contributes to dimensional stability and thermal resistance, while the carboxylic acid functionalities provide reactive sites for cross-linking or further modification .
| Supplier | Catalog Number | Purity | Package Size | Additional Information |
|---|---|---|---|---|
| Sigma-Aldrich | S171573 | 97% | 50 mg | Also listed as 2-ADAMANTAN-1-YL-MALONIC ACID |
| AChemBlock | Q59506 | 97% | Various | Listed as 2-(adamantan-1-yl)malonic acid |
The compound is typically supplied as a solid and may be available in various package sizes depending on the intended application. Commercial products are often characterized by HPLC, NMR, and mass spectrometry to confirm identity and purity .
Related Compounds and Derivatives
1-Adamantylmalonic acid belongs to a broader family of adamantane derivatives with various functional groups. Understanding the relationship between these compounds provides context for the role of 1-adamantylmalonic acid in organic chemistry.
Structural Analogs
Several structural analogs of 1-adamantylmalonic acid have been reported in the literature, including:
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2-(1-Adamantyl)acetic acid - A monoacid derivative resulting from decarboxylation
-
Diethyl 2-(adamantan-1-yl)malonate - The diester precursor in the synthetic route
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2-(Adamantane-1-carbonyl)-malonic acid dimethyl ester - A related keto-derivative
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1,3-Adamantanedicarboxylic acid - A disubstituted adamantane derivative
These related compounds share structural similarities with 1-adamantylmalonic acid but exhibit distinct reactivity patterns and applications .
Functional Derivatives
Various functional derivatives of 1-adamantylmalonic acid have been prepared to modify its properties or introduce additional reactive sites:
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Amide derivatives - Formed by reaction with amines
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Ester derivatives - Including both mono and diesters
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Reduced derivatives - Alcohol products formed by reduction of the carboxylic groups
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Mixed derivatives - Compounds with different functional groups on each carboxylic acid position
These derivatives expand the utility of 1-adamantylmalonic acid as a synthetic building block and enable access to adamantane compounds with tailored properties .
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